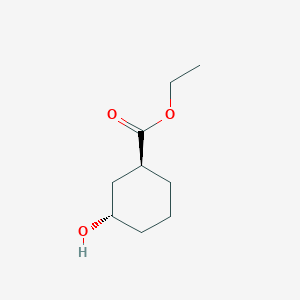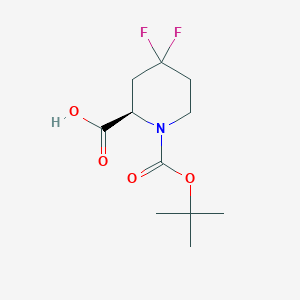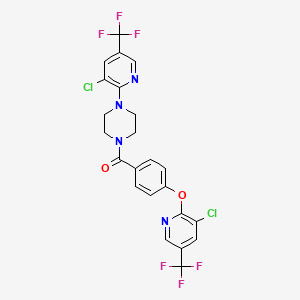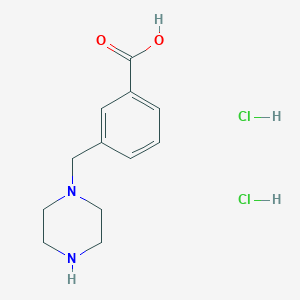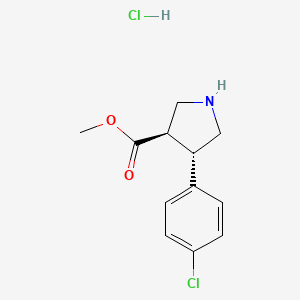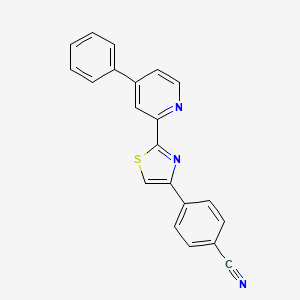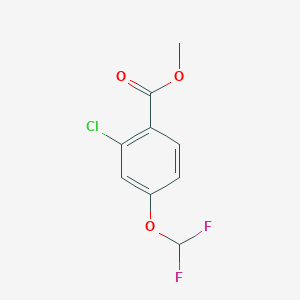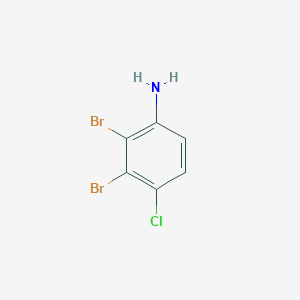
Ethyl 4-methyl-2-(4-phenyl-2-pyridyl)thiazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-methyl-2-(4-phenyl-2-pyridyl)thiazole-5-carboxylate is a chemical compound with a thiazole core, which is a five-membered ring containing sulfur and nitrogen . This compound is part of a larger class of molecules known as substituted pyridines, which are important structural motifs found in numerous bioactive molecules .
Synthesis Analysis
The synthesis of this compound or similar compounds often involves a series of reactions. For instance, a series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates was synthesized from aryl thioamides in five steps . Another study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .作用机制
The mechanism of action of 4-MEPT is not fully understood. However, it is believed that 4-MEPT can interact with specific proteins and enzymes in the body, which can then lead to changes in the activity of those proteins and enzymes. In addition, 4-MEPT can also interact with receptors on cell surfaces, leading to changes in the activity of those receptors.
Biochemical and Physiological Effects
4-MEPT has been studied for its potential effects on biochemical and physiological processes. In vitro studies have shown that 4-MEPT can inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. In addition, 4-MEPT has been shown to inhibit the activity of certain receptors, such as the 5-HT1A receptor. In vivo studies have shown that 4-MEPT can reduce inflammation and pain, and it has been proposed that it may have potential applications in the treatment of a variety of diseases.
实验室实验的优点和局限性
One of the major advantages of using 4-MEPT in laboratory experiments is its high solubility in a variety of solvents, making it easy to work with in a variety of systems. In addition, 4-MEPT is relatively inexpensive and can be easily synthesized. However, there are some limitations to using 4-MEPT in laboratory experiments. For example, 4-MEPT can be toxic at high concentrations, and it can be difficult to accurately measure its concentration in a solution.
未来方向
There are a number of potential future directions for 4-MEPT research. One potential direction is to investigate its potential therapeutic applications in the treatment of a variety of diseases. Another potential direction is to investigate its potential applications in drug discovery and development. Additionally, further research could be conducted to better understand the mechanism of action of 4-MEPT and its effects on biochemical and physiological processes. Finally, further research could be conducted to optimize the synthesis method of 4-MEPT and to develop new methods for its synthesis.
合成方法
4-MEPT is synthesized through a two-step process. The first step involves the reaction of 4-methyl-2-(4-phenyl-2-pyridyl)thiazole with ethyl chloroformate in dichloromethane to produce ethyl 4-methyl-2-(4-phenyl-2-pyridyl)thiazole-5-carboxylate. The second step involves the reaction of the product from the first step with sodium hydroxide in an aqueous solution to produce 4-MEPT.
科学研究应用
4-MEPT has been studied extensively for its potential applications in a variety of scientific fields. It has been used in drug discovery and development, biochemistry, and physiology. In drug discovery and development, 4-MEPT has been used to study the effects of various drugs on biological systems. In biochemistry, 4-MEPT has been used to study the structure and function of proteins and other macromolecules. In physiology, 4-MEPT has been used to study the effects of various drugs on the body.
属性
IUPAC Name |
ethyl 4-methyl-2-(4-phenylpyridin-2-yl)-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-3-22-18(21)16-12(2)20-17(23-16)15-11-14(9-10-19-15)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIAHZHLMMIXJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=NC=CC(=C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![trans-1-[(t-Butoxy)carbonyl]-3-fluoropiperidine-4-carboxylic acid](/img/structure/B6361203.png)
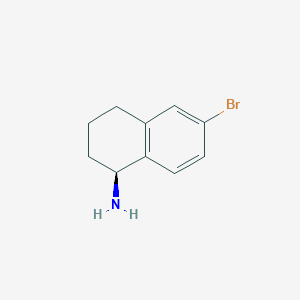
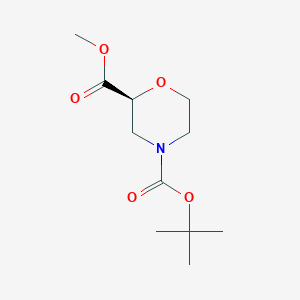

![Benzyl (1S,4R)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B6361231.png)
